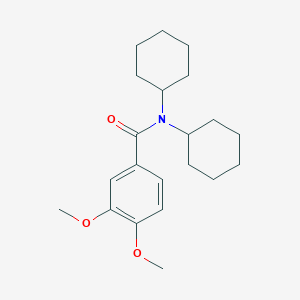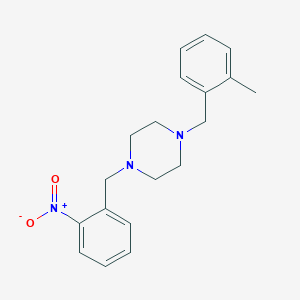![molecular formula C13H15N5OS B5800710 N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
DMPTA acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This results in the activation of various signaling pathways, including those involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPTA are complex and depend on the specific signaling pathways that are activated. DMPTA has been found to have a wide range of effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis. Additionally, DMPTA has been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPTA is its ability to modulate protein phosphorylation in a highly specific manner. This makes it a valuable tool for researchers studying the role of specific signaling pathways in cellular processes. Additionally, DMPTA is relatively stable and easy to handle, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of DMPTA in laboratory experiments. For example, DMPTA can be toxic to cells at high concentrations, which can limit its usefulness in certain applications. Additionally, the effects of DMPTA on cellular processes can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experimental data.
Orientations Futures
There are several potential future directions for research on DMPTA. One area of interest is the development of more specific and potent inhibitors of PTPs, which could have important applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the complex effects of DMPTA on cellular processes, including the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is potential for the use of DMPTA in combination with other drugs or therapies to enhance their effectiveness in the treatment of various diseases.
Méthodes De Synthèse
DMPTA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-chloro-4-methylpyrimidine-5-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPTA as a yellow solid with a melting point of approximately 118-120°C.
Applications De Recherche Scientifique
DMPTA has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and physiology. One of the most interesting applications of DMPTA is its use as a modulator of protein phosphorylation. DMPTA has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cell signaling pathways. This inhibition of PTP activity can lead to the activation of various signaling pathways, which can have a wide range of effects on cellular processes.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-4-5-14-13(17-8)20-7-11(19)18-12-15-9(2)6-10(3)16-12/h4-6H,7H2,1-3H3,(H,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCIJZLOPWLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)
![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)
![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)



![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)